Ethyl1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride
Description
Structural Features of the Spiro[4.5]decane Core
The spiro[4.5]decane framework consists of two fused rings—a cyclohexane and a cyclopentane—sharing a single spiro carbon atom. In ethyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride, this core is modified by replacing one carbon atom with sulfur (thia) and another with nitrogen (aza), creating a bicyclic system with distinct electronic and steric properties. The molecular formula C₁₁H₂₀ClNO₂S reflects the integration of these heteroatoms alongside a carboxylate ester group and a hydrochloride counterion.
Key structural attributes include:
- Spiro Junction : The shared carbon atom imposes conformational rigidity, reducing rotational freedom and stabilizing specific molecular geometries.
- Heteroatom Placement : Sulfur occupies the 1-position, contributing to thioether-like reactivity, while nitrogen at the 4-position forms part of a secondary amine, enabling hydrogen bonding and salt formation.
- Ester Functionality : The ethyl carboxylate group at the 3-position enhances solubility in organic solvents and serves as a handle for further chemical modifications.
The SMILES notation (C1CCC2(CC1)NC(CS2)C(=O)O) and InChIKey (HPGQUYRDSIENNP-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemical features.
Role of Thia-Aza Heterocycles in Medicinal Chemistry
Thia-aza heterocycles are privileged scaffolds in drug discovery due to their ability to mimic biological motifs and engage in diverse non-covalent interactions. The sulfur atom in thia-aza systems can participate in hydrophobic interactions and coordinate with metal ions, while the nitrogen atom often serves as a hydrogen bond donor or acceptor. In ethyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride, these features are leveraged to:
- Enhance Bioavailability : The spirocyclic structure reduces molecular flexibility, potentially improving metabolic stability and membrane permeability.
- Modulate Target Binding : The thia-aza system’s electronic profile may facilitate interactions with enzymes or receptors involved in neurological or infectious diseases.
- Enable Prodrug Strategies : The ethyl ester group can be hydrolyzed in vivo to generate a carboxylic acid, allowing for controlled release of active metabolites.
Comparative studies of spirocyclic thia-aza derivatives suggest that their three-dimensional complexity enhances selectivity for biological targets compared to planar aromatic systems.
Historical Development of Spirocyclic Carboxylate Derivatives
The synthesis of spirocyclic carboxylates has evolved significantly since the early 20th century, driven by advances in cyclization methodologies and heterocyclic chemistry. Ethyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride emerged from efforts to combine spirocyclic rigidity with functional groups amenable to derivatization. Key milestones include:
- Early Spirocyclic Systems : Initial work focused on carbocyclic spiro compounds, such as spiro[4.5]decane-1-carboxylic acid, which demonstrated the utility of spiro junctions in stabilizing strained conformations.
- Introduction of Heteroatoms : The incorporation of sulfur and nitrogen into spiro frameworks in the 1980s–1990s expanded their applicability to peptidomimetics and enzyme inhibitors.
- Modern Synthetic Routes : Recent protocols employ cyclization of thioamides with ethyl esters under acidic conditions, achieving yields >70% and multigram scalability. For example, carboxylation of pyrrolidine precursors using CO₂ gas has enabled efficient access to spiro proline analogs.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₀ClNO₂S | |
| Molecular Weight | 265.8 g/mol | |
| Melting Point | 183–185°C | |
| Key Synthetic Step | Thioamide cyclization |
Properties
Molecular Formula |
C11H20ClNO2S |
|---|---|
Molecular Weight |
265.80 g/mol |
IUPAC Name |
ethyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H19NO2S.ClH/c1-2-14-10(13)9-8-15-11(12-9)6-4-3-5-7-11;/h9,12H,2-8H2,1H3;1H |
InChI Key |
HPGQUYRDSIENNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CSC2(N1)CCCCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Esterification of Carboxylic Acid to Ethyl Ester
- Starting from 1-thia-4-azaspiro[4.5]decane-3-carboxylic acid , esterification is performed by refluxing with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
- Typical conditions: reflux in ethanol with catalytic H2SO4 for 12–24 hours.
- The reaction proceeds via Fischer esterification, converting the acid to the ethyl ester.
Formation of Hydrazide Intermediate
- The ethyl ester is then reacted with hydrazine hydrate under reflux in ethanol to yield the corresponding hydrazide.
- Conditions: reflux for 1–3 hours.
- The hydrazide serves as a key intermediate for further cyclization.
Cyclization to 1-Thia-4-azaspiro Scaffold
- The hydrazide intermediate is reacted with thioglycolic acid or related thiol-containing reagents.
- This step involves intramolecular cyclization forming the spiro ring system with sulfur and nitrogen atoms.
- Reaction conditions typically include reflux in dry toluene or benzene with Dean-Stark apparatus to remove water and drive the reaction forward.
- Molar ratios: hydrazide to thioglycolic acid often 1:1.5 to 1:2.
- Reaction times: 4–20 hours depending on the specific protocol.
- The product is isolated by solvent evaporation, neutralization, and recrystallization.
Formation of Hydrochloride Salt
- The free base of the ethyl 1-thia-4-azaspiro compound is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).
- This step enhances the compound's stability, solubility, and crystallinity.
- The salt is isolated by filtration and drying.
Representative Synthetic Scheme (Summary Table)
| Step | Reactants & Conditions | Product | Notes |
|---|---|---|---|
| 1 | 1-thia-4-azaspiro[4.5]decane-3-carboxylic acid + EtOH + H2SO4 (reflux, 12-24 h) | Ethyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate (ester) | Fischer esterification |
| 2 | Ester + Hydrazine hydrate + EtOH (reflux, 1-3 h) | Hydrazide intermediate | Hydrazinolysis |
| 3 | Hydrazide + Thioglycolic acid + dry toluene (reflux, 4-20 h, Dean-Stark) | Spirocyclic thia-azaspiro compound | Cyclization to spiro scaffold |
| 4 | Free base + HCl (gas or solution) | Ethyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride | Salt formation |
Research Findings and Yields
- Yields for the esterification step are generally high (>80%) due to the equilibrium-driven reaction under reflux with acid catalysis.
- Hydrazinolysis yields are moderate to high (~70–90%), depending on purity and reaction time.
- The cyclization step to form the spiro ring system is critical; reported yields range from 60% to 85%, influenced by reaction time, solvent dryness, and molar ratios.
- The hydrochloride salt formation is typically quantitative with high purity, confirmed by melting point and spectroscopic analysis.
Analytical Data and Characterization
- Melting Point: The hydrochloride salt generally exhibits a sharp melting point around 230–235 °C.
- Spectroscopy:
- NMR confirms the spirocyclic structure with characteristic chemical shifts for methylene groups adjacent to sulfur and nitrogen.
- IR spectroscopy shows ester carbonyl (~1735 cm⁻¹) and amine salt bands.
- Mass spectrometry confirms molecular ion consistent with molecular weight ~ 260–270 g/mol (including hydrochloride).
- Purity: Achieved by recrystallization from ethanol/ether mixtures.
Additional Notes on Preparation
- Strict anhydrous conditions during the cyclization step improve yield and purity.
- Use of Dean-Stark apparatus is recommended to continuously remove water formed during cyclization.
- Alternative solvents such as benzene or toluene can be used depending on availability and safety considerations.
- The hydrochloride salt enhances compound stability for storage and pharmaceutical applications.
Summary Table of Key Reaction Parameters
| Reaction Step | Solvent | Catalyst/Agent | Temperature | Time | Typical Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Esterification | Ethanol | H2SO4 (catalytic) | Reflux (~78 °C) | 12–24 h | 80–90 | Fischer esterification |
| Hydrazinolysis | Ethanol | Hydrazine hydrate | Reflux (~78 °C) | 1–3 h | 70–90 | Formation of hydrazide |
| Cyclization | Dry toluene | Thioglycolic acid | Reflux (~110 °C) | 4–20 h | 60–85 | Dean-Stark apparatus recommended |
| Salt formation | Ethanol/ether | HCl (gas or solution) | Ambient | 1–2 h | Quantitative | Formation of hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
Ethyl1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted analogs of the original compound .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClNOS
- Molecular Weight : Approximately 266 g/mol
- IUPAC Name : Ethyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride
The compound features a spirocyclic structure that incorporates both sulfur and nitrogen, which contributes to its biological properties. The presence of the ethyl ester enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.
Research indicates that Ethyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride exhibits notable biological activity, particularly in anticancer research. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:
- HepG-2 : Human liver hepatocellular carcinoma
- PC-3 : Human prostate adenocarcinoma
- HCT116 : Human colorectal carcinoma
The mechanism of action is believed to involve the induction of apoptosis in cancer cells through interactions with specific proteins and enzymes involved in cell survival pathways .
Synthesis and Derivatives
The synthesis of Ethyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride typically involves multi-step chemical reactions that allow for the modification of the compound to enhance its biological activity or to create derivatives with improved properties.
Example Synthesis Steps:
- Formation of the spirocyclic structure.
- Introduction of the ethyl ester group.
- Conversion to the hydrochloride salt form for enhanced solubility.
Applications in Medicinal Chemistry
Ethyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride has several promising applications:
- Anticancer Agents : As noted, it has shown efficacy against various cancer cell lines, making it a candidate for further development as an anticancer drug.
- Targeted Drug Delivery : Its structural properties may allow for modifications that enhance targeting capabilities to specific tissues or cells.
- Biological Interaction Studies : Research is ongoing to explore its binding affinity to enzymes and receptors implicated in cancer biology using molecular docking simulations and in vitro assays .
Mechanism of Action
The mechanism of action of Ethyl1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is believed to induce apoptosis (programmed cell death) in cancer cells by disrupting key cellular processes. This includes the inhibition of enzymes involved in cell proliferation and the activation of pathways leading to cell death .
Comparison with Similar Compounds
Comparison with Methyl Ester Derivatives
Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride (CAS: 774129-33-8) differs by having a methyl ester instead of an ethyl group. Key differences include:
- Molecular Weight : Methyl derivative = 251.77 g/mol; Ethyl derivative (estimated) = ~265.8 g/mol.
Comparison with Heteroatom-Modified Spiro Compounds
2-Oxa-7-azaspiro[4.5]decane hydrochloride (CAS: 374795-37-6) replaces sulfur with oxygen (oxa). This substitution reduces ring strain and alters electronic properties:
Comparison with Substituent-Variant Spiro Compounds
1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid, 6-(4-chlorophenoxy)- (CAS: 62159-49-3) introduces a 4-chlorophenoxy group. Key distinctions:
- Molecular Complexity: The chlorophenoxy substituent increases molecular weight (327.83 g/mol) and steric hindrance, likely reducing solubility compared to the ethyl ester derivative .
- Functional Groups : The carboxylic acid moiety (vs. ethyl ester) alters ionization behavior, impacting bioavailability .
Key Data Table: Comparative Analysis
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| Ethyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride | Not provided | C12H20ClNO2S* | ~265.8 | Ethyl ester, HCl salt | Enhanced solubility, potential drug candidate |
| Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride | 774129-33-8 | C10H18ClNO2S | 251.77 | Methyl ester, HCl salt | Lower lipophilicity, simpler synthesis |
| 2-Oxa-7-azaspiro[4.5]decane hydrochloride | 374795-37-6 | C8H15ClNO | 188.67 | Oxygen (oxa) substitution | Reduced ring strain, altered reactivity |
| 6-(4-Chlorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid | 62159-49-3 | C15H18ClNO3S | 327.83 | 4-Chlorophenoxy, carboxylic acid | High steric hindrance, acidic functional group |
*Estimated based on structural analogy.
Biological Activity
Ethyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant case studies, supported by data tables that summarize key findings.
Chemical Structure and Properties
Ethyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride has a molecular formula of and a molecular weight of approximately 266 g/mol. The presence of both sulfur and nitrogen in its structure contributes to its diverse biological activities. The compound is characterized by:
- Molecular Weight : 266 g/mol
- LogP : 2.15 (indicating moderate lipophilicity)
- Polar Surface Area : 38 Ų
- Hydrogen Bond Acceptors : 2
- Hydrogen Bond Donors : 1
These properties suggest that the compound may have suitable characteristics for cellular uptake and interaction with biological targets .
Anticancer Activity
Research indicates that Ethyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride exhibits significant anticancer properties. Various studies have demonstrated its effectiveness against several cancer cell lines, including:
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| HepG-2 | Human Liver Hepatocellular Carcinoma | 10 |
| PC-3 | Human Prostate Adenocarcinoma | 15 |
| HCT116 | Human Colorectal Carcinoma | 12 |
The mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of specific proteins involved in cell survival pathways .
Antiviral Activity
In addition to its anticancer properties, derivatives of this compound have shown antiviral activity, particularly against human coronaviruses. A study evaluated a series of related compounds and found that certain derivatives effectively inhibited the replication of human coronavirus 229E with an EC50 value as low as 5.5 µM . This suggests that the spirocyclic structure may be versatile for developing antiviral agents.
The biological activity of Ethyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride is attributed to its ability to interact with various biological targets:
- Apoptosis Induction : The compound may activate apoptotic pathways by interacting with proteins such as Bcl-2 family members.
- Enzyme Inhibition : It has shown potential in inhibiting enzymes critical for cancer cell proliferation.
- Receptor Binding : Studies using molecular docking simulations indicate strong binding affinities to receptors implicated in cancer biology .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Anticancer Research : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit tumor growth in vivo models, demonstrating a significant reduction in tumor size compared to controls .
- Antiviral Studies : Another research article focused on the synthesis and evaluation of various spirocyclic derivatives, emphasizing their potential against viral infections, particularly highlighting the efficacy against coronaviruses .
- Comparative Analysis : A comparative study assessed Ethyl 1-thia-4-azaspiro[4.5]decane derivatives against other known anticancer agents, showcasing superior potency in specific assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
